REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:15])[F:14])=[O:5])[CH3:2].BrN1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:14])[F:15])=[O:5])[CH3:2]
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Name
|
|
Quantity
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136.15 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(NC(CC1)=O)C(F)(F)F
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
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ClC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
with stirring to 70° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature was slowly raised
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Type
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TEMPERATURE
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Details
|
reflux temperature
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Type
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TEMPERATURE
|
Details
|
was maintained for 20 h
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Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with water (1000 mL) and dichlormethane (1000 mL)
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Type
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EXTRACTION
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Details
|
The water phase was extracted twice more with dichloromethane (2×500 mL)
|
Type
|
WASH
|
Details
|
the dichloromethane phases washed with water (2×1000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CUSTOM
|
Details
|
Removal of the solvents
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(C=C1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |